8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one
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Overview
Description
8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one is a heterocyclic compound that belongs to the class of imidazoquinolines. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be induced by visible light in the presence of an iridium catalyst and phenyliodine (III) dicyclohexanecarboxylate . Another approach involves the cyclization of enaminones in the presence of potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted cyclization and solvent-free reactions are some of the advanced techniques employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the imidazoquinoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinolines, which exhibit different biological activities and can be further modified for specific applications .
Scientific Research Applications
8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one involves its interaction with specific molecular targets and pathways. One of the primary targets is the ataxia telangiectasia mutated (ATM) kinase, which plays a crucial role in the DNA damage response . By inhibiting ATM kinase, the compound enhances the efficacy of DNA-damaging agents, leading to increased cell death in cancer cells .
Properties
CAS No. |
82723-53-3 |
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Molecular Formula |
C10H6ClN3O |
Molecular Weight |
219.63 g/mol |
IUPAC Name |
8-chloro-3,6-dihydroimidazo[4,5-f]quinolin-9-one |
InChI |
InChI=1S/C10H6ClN3O/c11-5-3-12-6-1-2-7-9(14-4-13-7)8(6)10(5)15/h1-4H,(H,12,15)(H,13,14) |
InChI Key |
CMUBTPUKXAZVHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1NC=C(C3=O)Cl)N=CN2 |
Origin of Product |
United States |
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